2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide
Übersicht
Beschreibung
2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide, commonly known as Ipratropium bromide, is a medication that is used to treat bronchospasm in patients with respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. It is an anticholinergic drug that works by relaxing the airways and improving breathing. In addition to its clinical use, Ipratropium bromide has also been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications in scientific research.
Wirkmechanismus
Ipratropium bromide works by blocking the action of acetylcholine, a neurotransmitter that is involved in the contraction of smooth muscle in the airways. By blocking the action of acetylcholine, Ipratropium bromide relaxes the smooth muscle in the airways, leading to improved breathing and reduced airway resistance.
Biochemical and Physiological Effects:
In addition to its clinical use, Ipratropium bromide has also been studied for its biochemical and physiological effects. It has been shown to inhibit the release of inflammatory mediators such as histamine and leukotrienes, which are involved in the development of respiratory diseases. Ipratropium bromide has also been shown to reduce mucus secretion in the airways, leading to improved lung function.
Vorteile Und Einschränkungen Für Laborexperimente
Ipratropium bromide has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a reliable tool for studying the respiratory system. It is also relatively safe and has few side effects, making it suitable for use in animal studies. However, Ipratropium bromide has some limitations, such as its specificity for the respiratory system and its inability to cross the blood-brain barrier, which may limit its use in certain types of research.
Zukünftige Richtungen
There are several potential future directions for research involving Ipratropium bromide. One area of interest is the development of new anticholinergic drugs with improved specificity and efficacy for the treatment of respiratory diseases. Another area of interest is the use of Ipratropium bromide in combination with other drugs to improve treatment outcomes. Additionally, Ipratropium bromide may have potential applications in the treatment of other medical conditions such as rhinorrhea and urinary incontinence. Further research is needed to explore these potential applications and to better understand the mechanism of action and physiological effects of Ipratropium bromide.
Wissenschaftliche Forschungsanwendungen
Ipratropium bromide has been used extensively in scientific research to study the mechanism of action of anticholinergic drugs and their effects on the respiratory system. It has been shown to be effective in reducing airway resistance and improving lung function in patients with respiratory diseases. In addition, Ipratropium bromide has also been studied for its potential use in the treatment of other medical conditions such as cystic fibrosis, rhinorrhea, and urinary incontinence.
Eigenschaften
IUPAC Name |
2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-8(2)14-19(16,17)10-4-5-11(9(3)6-10)18-7-12(13)15/h4-6,8,14H,7H2,1-3H3,(H2,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDHFNDKPOXVBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.